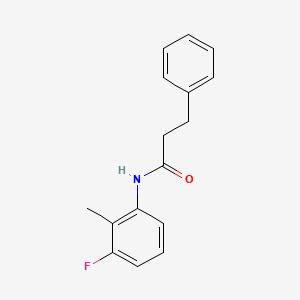
7-chloro-3,5-dimethyl-1-benzofuran-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzofuran derivatives, including those similar to 7-chloro-3,5-dimethyl-1-benzofuran-2-carboxylic acid, often involves the use of condensation reactions, Friedländer synthesis, or modifications thereof. For instance, a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction, highlighting the versatility of benzofuran synthesis methods (Gao et al., 2011).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including chloro and dimethyl substitutions, has been extensively studied using spectroscopic methods and computational chemistry. These studies often focus on understanding the electronic and vibrational properties, molecular docking analysis, and the potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in determining the compound's reactivity and stability (Sagaama et al., 2020).
Chemical Reactions and Properties
Benzofuran derivatives, including those with chloro and dimethyl groups, are known for their ability to engage in various chemical reactions, forming complexes with metal ions or undergoing transformations that alter their chemical properties. These reactions are crucial for exploring the compound's utility in different chemical and biological applications (Koner & Goldberg, 2009).
Physical Properties Analysis
The physical properties of benzofuran derivatives are significantly influenced by their molecular structure. Factors such as solubility, melting point, and crystalline structure are essential for determining the compound's applicability in various scientific domains. Studies often involve X-ray crystallography to elucidate the crystalline structures and understand the molecular interactions within the compound (Choi et al., 2008).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, reactivity towards nucleophiles and electrophiles, and its behavior under different chemical conditions, are central to its applications in organic synthesis and potential biological activities. These properties are often studied using spectroscopic techniques and computational methods to predict the compound's behavior in various chemical environments (Hiremath et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloro-3,5-dimethyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-5-3-7-6(2)9(11(13)14)15-10(7)8(12)4-5/h3-4H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYBKFWHZKGMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-4-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B4408706.png)
![1-[4-(3-nitrophenoxy)butyl]piperidine hydrochloride](/img/structure/B4408712.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4408719.png)
![3-[benzyl(methyl)amino]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4408733.png)
![2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B4408740.png)
![4-{[(3-bromophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4408742.png)

![5-[(diethylamino)sulfonyl]-N-(4-hydroxyphenyl)-2-methylbenzamide](/img/structure/B4408752.png)
![4-{[(2-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4408757.png)


![1-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408792.png)

